molecular formula C10H11ClFNO2 B2959967 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride CAS No. 2305255-07-4

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride

Cat. No.: B2959967
CAS No.: 2305255-07-4
M. Wt: 231.65
InChI Key: PTEKGBCKUHOKHD-UHFFFAOYSA-N
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Description

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 5th position of the tetrahydroisoquinoline ring. This compound is often used in the synthesis of more complex molecules due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

    1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Lacks the fluorine atom.

    7-chloro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride: Contains a chlorine atom instead of fluorine

Uniqueness

The presence of both the fluorine atom and the carboxylic acid group in 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid hydrochloride makes it unique. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2.ClH/c11-7-3-6-5-12-2-1-8(6)9(4-7)10(13)14;/h3-4,12H,1-2,5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEKGBCKUHOKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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